An In-depth Technical Guide to 3,5-Diiodo-4-pyridone-1-acetic Acid (Diodone)
An In-depth Technical Guide to 3,5-Diiodo-4-pyridone-1-acetic Acid (Diodone)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 3,5-Diiodo-4-pyridone-1-acetic acid, a compound historically known as Diodone or Iodopyracet. Once a cornerstone in the development of medical imaging, particularly in urography, Diodone's significance now lies in its value as a reference compound in toxicological studies, a scaffold for the development of new organoiodine compounds, and a subject of historical interest in the evolution of pharmaceutical sciences. This document synthesizes critical information regarding its physicochemical characteristics, synthesis and purification, analytical methodologies, biological functions, and safety profile, offering a robust resource for contemporary research and development endeavors.
Chemical and Physical Properties
3,5-Diiodo-4-pyridone-1-acetic acid is an organoiodine compound characterized by a pyridone core, di-iodination at positions 3 and 5, and an N-acetic acid substituent. This structure confers upon it the properties that made it a successful early radiocontrast agent.
Physicochemical Parameters
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and drug development. The key parameters for 3,5-Diiodo-4-pyridone-1-acetic acid are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅I₂NO₃ | |
| Molecular Weight | 404.93 g/mol | |
| Melting Point | 244°C (decomposes) | |
| Appearance | White to off-white crystalline solid | Inferred from synthesis descriptions |
| pKa | Data not available in searched literature. As a carboxylic acid, it is expected to be acidic. | |
| Aqueous Solubility | The free acid has limited solubility in water. It is typically formulated as a salt with diethanolamine to enhance solubility for injection. |
Tautomerism
The 4-pyridone ring of Diodone exists in a tautomeric equilibrium with its 4-hydroxypyridine form. In solution, the keto (pyridone) form is generally favored.
Synthesis and Purification
The synthesis of 3,5-Diiodo-4-pyridone-1-acetic acid is a multi-step process that begins with pyridine. The general synthetic pathway is outlined below.
Caption: Synthesis pathway for 3,5-Diiodo-4-pyridone-1-acetic Acid (Diodone) and its diethanolamine salt.
Step-by-Step Synthesis Protocol
The following protocol is a more detailed representation of the synthesis, intended for laboratory replication.
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Preparation of 4(1H)-Pyridone:
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React 2 moles of pyridine with thionyl chloride to form 4-pyridyl-pyridinium chloride.
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Hydrolyze the resulting 4-pyridyl-pyridinium chloride by heating with water at 150°C to yield 4(1H)-pyridone.
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Iodination of 4(1H)-Pyridone:
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To the 4(1H)-pyridone, add 1 mole of iodomonochloride (ICl). This electrophilic substitution reaction introduces iodine atoms at the 3 and 5 positions of the pyridone ring, yielding 3,5-diiodo-4(1H)-pyridone.
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N-Alkylation to form 3,5-Diiodo-4-pyridone-1-acetic Acid:
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Treat the 3,5-diiodo-4(1H)-pyridone with chloroacetic acid in the presence of sodium hydroxide. The sodium hydroxide deprotonates the pyridone nitrogen, which then acts as a nucleophile, attacking the chloroacetic acid to form the sodium salt of 3,5-diiodo-4-pyridone-1-acetic acid.
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Acidification of the reaction mixture will precipitate the free acid.
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Formation of the Diethanolamine Salt (Diodone):
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Dissolve 1 mole of 3,5-diiodo-4-pyridone-1-acetic acid in a heated aqueous solution containing 1 mole of diethanolamine.
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Evaporation of the water and subsequent recrystallization will yield the diethanolamine salt of 3,5-diiodo-4-pyridone-1-acetic acid as white crystals.
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Purification by Recrystallization
High purity of 3,5-Diiodo-4-pyridone-1-acetic acid or its diethanolamine salt is crucial for its use in research and as a reference standard. Recrystallization is the primary method for purification.
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Solvent Selection: The choice of solvent is critical. For the diethanolamine salt, water is a suitable solvent. For the free acid, a polar organic solvent or a mixture including water may be effective.
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Procedure:
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Dissolve the crude product in a minimal amount of the chosen solvent at an elevated temperature to create a saturated solution.
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If insoluble impurities are present, perform a hot filtration.
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Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
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Dry the purified crystals under vacuum.
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Analytical Methods
Accurate and precise analytical methods are essential for the quantification and quality control of 3,5-Diiodo-4-pyridone-1-acetic acid.
High-Performance Liquid Chromatography (HPLC)
While a specific, validated HPLC method for Diodone was not found in the searched literature, a general approach for a reverse-phase HPLC method can be proposed based on the compound's structure. Commercial suppliers indicate purity levels of >98.0% by HPLC, suggesting the existence of such methods.
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Column: A C18 column would be a suitable stationary phase.
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Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol would be appropriate. The pH of the aqueous phase should be controlled to ensure consistent ionization of the carboxylic acid group.
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Detection: UV detection at a wavelength where the pyridone chromophore absorbs, likely in the range of 230-280 nm, would be effective.
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Method Validation: Any developed HPLC method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent protons on the pyridone ring, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the carboxylic acid proton.
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¹³C NMR: The carbon NMR spectrum will show signals corresponding to the carbonyl carbon of the pyridone, the iodinated carbons, the carbons of the pyridone ring, the methylene carbon, and the carboxyl carbon.
Biological Activity and Mechanism of Action
The primary biological role of 3,5-Diiodo-4-pyridone-1-acetic acid was as a radiocontrast agent for X-ray imaging.
Mechanism of Action as a Radiocontrast Agent
The high atomic number of the two iodine atoms in the Diodone molecule allows for the efficient attenuation of X-rays. When injected intravenously, the compound is distributed throughout the vascular system and subsequently excreted by the kidneys. This increases the radiodensity of the blood vessels and the urinary tract, allowing for their visualization on a radiograph.
Pharmacokinetics
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Administration: Diodone was administered intravenously as an aqueous solution of its diethanolamine salt.
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Distribution: Following injection, the compound is distributed throughout the circulatory system.
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Metabolism: Diodone is not significantly metabolized in the body.
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Excretion: It is primarily and rapidly excreted unchanged by the kidneys through a combination of glomerular filtration and tubular secretion. A study in dogs demonstrated that tubular secretion is the main route of excretion.
Safety and Toxicology
As with all iodinated contrast media, the use of Diodone is associated with potential adverse effects.
Acute Toxicity
The median lethal dose (LD₅₀) provides a measure of the acute toxicity of a substance. For the diethanolamine salt of Diodone, the intravenous LD₅₀ in cats is reported to be 2800 mg/kg.
General Risks of Iodinated Contrast Media
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Contrast-Induced Nephropathy (CIN): A potential risk, particularly in patients with pre-existing renal impairment.
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Hypersensitivity Reactions: Allergic-like reactions can occur, ranging from mild skin rashes to severe anaphylactoid reactions.
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Thyroid Dysfunction: The iodine load from the contrast agent can induce both hyperthyroidism and hypothyroidism, especially in patients with underlying thyroid disorders.
Stability and Storage
Proper storage is essential to maintain the integrity of 3,5-Diiodo-4-pyridone-1-acetic acid.
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Storage Conditions: The solid compound should be stored in a well-closed container, protected from light, in a cool, dry place.
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Solution Stability: Aqueous solutions of Diodone, particularly when formulated for injection, should be monitored for changes in pH, color, and the formation of precipitates. Stability is influenced by temperature, pH, and exposure to light. Formal stability studies should be conducted to establish appropriate storage conditions and shelf-life for any prepared solutions.
Conclusion
3,5-Diiodo-4-pyridone-1-acetic acid (Diodone) holds a significant place in the history of medical diagnostics. While it has been largely superseded by modern, non-ionic, and lower osmolarity contrast agents, its fundamental properties and biological actions continue to be of interest to researchers in various fields. This technical guide consolidates the available knowledge on this compound, providing a valuable resource for those engaged in the study of organoiodine chemistry, the history of pharmacology, and the development of new diagnostic and therapeutic agents.
References
- CymitQuimica. 3
